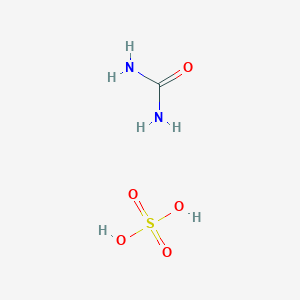

Urea sulfate

描述

Urea sulfate, also known as urea hydrogen sulfate, is a compound formed by the reaction of urea and sulfuric acid. It is commonly used in agriculture as a fertilizer due to its high nitrogen content and its ability to provide sulfur, which is an essential nutrient for plant growth. The chemical formula for this compound is CO(NH₂)₂·H₂SO₄.

准备方法

Synthetic Routes and Reaction Conditions: Urea sulfate is typically prepared by reacting urea with sulfuric acid. The reaction is exothermic and must be carefully controlled to prevent overheating. The general reaction is as follows: [ \text{CO(NH}_2\text{)}_2 + \text{H}_2\text{SO}_4 \rightarrow \text{CO(NH}_2\text{)}_2\cdot\text{H}_2\text{SO}_4 ]

Industrial Production Methods: In industrial settings, this compound is produced by mixing a concentrated solution of urea with sulfuric acid under controlled conditions. The mixture is then allowed to crystallize, and the resulting this compound crystals are collected and dried. The process involves maintaining a specific temperature range (typically between 75°C and 117°C) and a mass ratio of urea to sulfuric acid to ensure optimal yield and product quality .

化学反应分析

Types of Reactions: Urea sulfate undergoes several types of chemical reactions, including:

Hydrolysis: this compound can hydrolyze in the presence of water to form urea and sulfuric acid.

Decomposition: At elevated temperatures, this compound can decompose to release ammonia, carbon dioxide, and sulfuric acid.

Reaction with Bases: this compound reacts with bases to form urea and the corresponding sulfate salt.

Common Reagents and Conditions:

Hydrolysis: Water is the primary reagent, and the reaction typically occurs at room temperature.

Decomposition: This reaction requires heating, usually above 100°C.

Reaction with Bases: Common bases used include sodium hydroxide and potassium hydroxide, and the reactions are typically carried out in aqueous solutions.

Major Products Formed:

Hydrolysis: Urea and sulfuric acid.

Decomposition: Ammonia, carbon dioxide, and sulfuric acid.

Reaction with Bases: Urea and the corresponding sulfate salt (e.g., sodium sulfate or potassium sulfate).

科学研究应用

Urea sulfate has a wide range of applications in scientific research, including:

Agriculture: Used as a fertilizer to provide both nitrogen and sulfur to plants, enhancing growth and yield.

Chemistry: Employed as a reagent in various chemical reactions, including the synthesis of other compounds.

Biology: Utilized in studies involving nitrogen metabolism and sulfur assimilation in plants.

Medicine: Investigated for its potential use in drug formulations and as a component in certain medical treatments.

Industry: Used in the production of resins, plastics, and other industrial materials

作用机制

The mechanism of action of urea sulfate primarily involves its ability to release nitrogen and sulfur upon decomposition or hydrolysis. In plants, the nitrogen from this compound is converted into ammonium and nitrate, which are essential nutrients for plant growth. The sulfur is assimilated into amino acids and proteins, playing a crucial role in various metabolic processes. The molecular targets include enzymes involved in nitrogen and sulfur metabolism, such as urease and sulfur reductase .

相似化合物的比较

Urea: A simple organic compound with the formula CO(NH₂)₂, used primarily as a fertilizer and in the production of plastics and resins.

Ammonium Sulfate: An inorganic salt with the formula (NH₄)₂SO₄, used as a fertilizer and in various industrial applications.

Urea Phosphate: A compound with the formula CO(NH₂)₂·H₃PO₄, used as a fertilizer and in the production of fire retardants.

Comparison:

Urea vs. Urea Sulfate: Urea provides only nitrogen, while this compound provides both nitrogen and sulfur, making it more beneficial for plants requiring sulfur.

Ammonium Sulfate vs. This compound: Ammonium sulfate is more acidic and can lower soil pH, while this compound has a more neutral effect on soil pH.

Urea Phosphate vs. This compound: Urea phosphate provides phosphorus in addition to nitrogen, making it suitable for plants with high phosphorus requirements, whereas this compound is more focused on providing sulfur .

属性

CAS 编号 |

19082-42-9 |

|---|---|

分子式 |

CH6N2O5S |

分子量 |

158.14 g/mol |

IUPAC 名称 |

carbamoylazanium;hydrogen sulfate |

InChI |

InChI=1S/CH4N2O.H2O4S/c2-1(3)4;1-5(2,3)4/h(H4,2,3,4);(H2,1,2,3,4) |

InChI 键 |

SSBRSHIQIANGKS-UHFFFAOYSA-N |

SMILES |

C(=O)(N)N.OS(=O)(=O)O |

规范 SMILES |

C(=O)([NH3+])N.OS(=O)(=O)[O-] |

| 21351-39-3 19082-42-9 |

|

物理描述 |

Liquid |

Pictograms |

Corrosive |

相关CAS编号 |

17103-31-0 |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(5-Methoxy-2,2,8,8-tetramethyl-3,4,6,7-tetrahydropyrano[3,2-g]chromen-10-yl)ethanone](/img/structure/B91538.png)

![3-[(3-methylpiperidin-1-yl)methyl]-1H-indole](/img/structure/B91559.png)